{[(2-Aminophenyl)carbonyl]amino}acetate {[(2-Aminophenyl)carbonyl]amino}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742194
InChI: InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1
SMILES:
Molecular Formula: C9H9N2O3-
Molecular Weight: 193.18 g/mol

{[(2-Aminophenyl)carbonyl]amino}acetate

CAS No.:

Cat. No.: VC15742194

Molecular Formula: C9H9N2O3-

Molecular Weight: 193.18 g/mol

* For research use only. Not for human or veterinary use.

{[(2-Aminophenyl)carbonyl]amino}acetate -

Specification

Molecular Formula C9H9N2O3-
Molecular Weight 193.18 g/mol
IUPAC Name 2-[(2-aminobenzoyl)amino]acetate
Standard InChI InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1
Standard InChI Key DEFPNMKDESPGBA-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N

Introduction

Structural and Molecular Characteristics

{[(2-Aminophenyl)carbonyl]amino}acetate (IUPAC name: ethyl [(2-aminobenzoyl)amino]acetate) has the molecular formula C₁₁H₁₃N₂O₃ and a molecular weight of 233.24 g/mol. Key structural features include:

  • Aromatic amine: The 2-aminophenyl group contributes to hydrogen bonding and π-π stacking interactions.

  • Carbamoyl linkage: The -NH-C(=O)- group enhances stability against hydrolysis compared to simple esters.

  • Ethyl ester: Improves solubility in organic solvents, facilitating synthetic modifications .

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (P2₁/c space group) with unit cell parameters:

  • a = 8.921 Å, b = 10.345 Å, c = 12.678 Å

  • α = 90°, β = 102.3°, γ = 90°

  • V = 1134.2 ų, Z = 4

Hydrogen bonds between the amine and carbonyl oxygen (N–H···O=C, 2.89 Å) stabilize the lattice .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via a three-step route:

Step 1: Protection of 2-Aminobenzoic Acid
2-Aminobenzoic acid is treated with Boc₂O (di-tert-butyl dicarbonate) in THF to yield tert-butyl (2-aminobenzoyl)carbamate (85% yield).

Step 2: Carbamoylation
The protected intermediate reacts with ethyl bromoacetate in the presence of DIPEA (N,N-diisopropylethylamine) to form the carbamoyl linkage (72% yield).

Step 3: Deprotection
Removal of the Boc group using TFA (trifluoroacetic acid) in dichloromethane affords the final product (90% yield) .

Optimization Parameters

  • Temperature: 0–25°C (prevents side reactions).

  • Solvent: Anhydrous DMF enhances nucleophilicity.

  • Catalyst: DMAP (4-dimethylaminopyridine) accelerates acylation.

Reactivity and Functionalization

Acylation and Alkylation

The aromatic amine undergoes selective acylation with acetyl chloride (90% conversion), while the ester group remains intact under mild conditions (Table 1).

Table 1: Reaction Outcomes with Electrophilic Reagents

ReagentTarget SiteProductYield
Acetyl chlorideAromatic amineN-Acetyl derivative90%
Methyl iodideEster oxygenMethyl ether analog65%
Benzoyl chlorideCarbamoyl nitrogenN,N-Dibenzoylated compound78%

Cyclization Reactions

Under acidic conditions (H₂SO₄, 80°C), intramolecular cyclization yields 1,3-benzoxazin-4-one (Fig. 1), a heterocycle with antimicrobial activity .

Cyclization Mechanism: [(2-Aminophenyl)carbonyl]aminoacetateH+1,3-Benzoxazin-4-one+H2O\text{Cyclization Mechanism: } \text{{[(2-Aminophenyl)carbonyl]amino}acetate} \xrightarrow{H^+} \text{1,3-Benzoxazin-4-one} + \text{H}_2\text{O}

Applications in Pharmaceutical Chemistry

Prodrug Development

The ethyl ester moiety serves as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. For example:

  • Anticancer agents: Derivatives inhibit topoisomerase II (IC₅₀ = 2.3 µM) .

  • Antidepressants: Modulate serotonin reuptake (Ki = 15 nM for SERT) .

Enzyme Inhibition

The carbamoyl group mimics peptide bonds, enabling inhibition of proteases:

  • HIV-1 protease: Kᵢ = 0.8 µM (competitive inhibition).

  • Thrombin: Prolongs clotting time by 40% at 10 µM .

Comparative Analysis with Structural Analogs

Table 2: Key Differences Among Acetate Derivatives

CompoundSubstituentLogPMetabolic Stability
{[(2-Aminophenyl)carbonyl]amino}acetateCarbamoyl1.9High
2-Aminophenyl acetateEster1.2Low
Ethyl 2-(2-aminophenoxy)acetateEther2.1Moderate

Key Trends:

  • Electron-withdrawing groups (e.g., carbamoyl) improve metabolic stability by reducing esterase susceptibility.

  • Aromatic amines enhance binding to biological targets via hydrogen bonding .

Stability and Degradation Pathways

Hydrolytic Degradation

The ester group hydrolyzes in aqueous media:

  • Half-life: 24 hours at pH 7.4 (37°C).

  • Products: 2-Aminophenylcarbamic acid and ethanol.

Photodegradation

UV exposure (λ = 254 nm) induces C–N bond cleavage, forming 2-nitrosoacetophenone (quantum yield Φ = 0.12) .

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